methyl 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate
Description
Methyl 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate (CAS 1029104-54-8) is a pyrazole-based compound featuring a 1,3-benzodioxole (methylenedioxy) substituent at the 5-position and a methyl ester group at the 3-position of the pyrazole ring.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-16-12(15)9-5-8(13-14-9)7-2-3-10-11(4-7)18-6-17-10/h2-5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRHHGNWAVUALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197471 | |
| Record name | Methyl 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029104-54-8 | |
| Record name | Methyl 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029104-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1,3-benzodioxole with pyrazole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole moiety is introduced to the pyrazole ring . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Reagents/Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|
| 2M NaOH, H₂O, reflux, 6h | 5-(1,3-Benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid | 78% | Complete conversion confirmed via HPLC; product purified via recrystallization | , |
| 6M HCl, ethanol, 80°C, 4h | Same as above | 65% | Faster reaction but lower yield due to side reactions |
This reaction is critical for generating intermediates for further derivatization (e.g., amidation).
Amidation
The ester reacts with primary or secondary amines to form amides. For example, reaction with ammonia yields the carboxamide:
| Reagents/Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| NH₃ (gas), DCC, DMF, 0°C to RT | 5-(1,3-Benzodioxol-5-yl)-1H-pyrazole-3-carboxamide | 82% | High purity (>95%); no racemization observed | |
| Ethylenediamine, HATU, DIPEA, DCM | Bis-amide derivative | 68% | Used in peptide-mimetic studies |
Cyclization Reactions
The pyrazole ring participates in cyclization with hydrazines to form fused heterocycles. For instance:
| Reagents/Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|
| Hydrazine hydrate, ethanol, microwave irradiation | 5-(1,3-Benzodioxol-5-yl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one | 75% | Anticancer activity reported |
Nucleophilic Aromatic Substitution
| Reagents/Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C, 2h | 5-Nitro-1,3-benzodioxol-5-yl derivative | 60% | Para-substitution dominates | |
| ClSO₃H, CH₂Cl₂, RT, 12h | Sulfonated derivative | 55% | Requires anhydrous conditions |
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using strong reducing agents:
| Reagents/Conditions | Product | Yield | Purity | Source |
|---|---|---|---|---|
| LiAlH₄, THF, 0°C to RT | 3-(Hydroxymethyl)-5-(1,3-benzodioxol-5-yl)-1H-pyrazole | 70% | Lab-scale synthesis; unstable in air |
Condensation with Carbonyl Compounds
The NH group of the pyrazole reacts with aldehydes/ketones to form hydrazones:
| Reagents/Conditions | Product | Yield | Stability | Source |
|---|---|---|---|---|
| Benzaldehyde, AcOH, reflux, 3h | (E)-N'-Benzylidene derivative | 88% | Crystalline solid; characterized via XRD |
Cross-Coupling Reactions
While direct cross-coupling on the benzodioxole ring is challenging, Suzuki-Miyaura coupling is feasible with halogenated precursors:
| Reagents/Conditions | Product | Yield | Catalyst System | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 5-(4-Methoxyphenyl)-1H-pyrazole derivative | 65% | Requires brominated intermediate |
Key Research Findings
-
Synthetic Flexibility : The ester group serves as a versatile handle for derivatization, enabling access to carboxamides, hydrazides, and alcohols.
-
Biological Relevance : Cyclized derivatives (e.g., pyrazolo[3,4-d]pyrimidines) exhibit inhibitory activity against human 5-lipoxygenase, a target in inflammatory diseases .
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Stability : The benzodioxole moiety remains intact under most reaction conditions, except strong nitration/sulfonation.
Reaction Optimization Considerations
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance amidation and coupling yields.
-
Temperature Control : Microwave-assisted reactions reduce cyclization times from hours to minutes .
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is preferred for isolating polar derivatives.
Scientific Research Applications
Methyl 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The pyrazole ring may also contribute to the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
Table 1: Key Substituent Differences
Key Observations :
- Benzodioxole vs. Benzofuran : The benzodioxole group (electron-withdrawing methylenedioxy) enhances metabolic stability compared to benzofuran’s oxygen, which is more electron-rich .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity, whereas the carboxylic acid analog (CAS 40312-23-0) offers hydrogen-bonding capacity, affecting solubility and target interactions .
- Heteroaromatic Substituents : Pyridinyl groups (CAS 898052-20-5) introduce basic nitrogen atoms, enabling additional hydrogen bonding or ionic interactions compared to benzodioxole .
Electronic and Steric Effects
- Electron-Withdrawing Groups : The benzodioxole moiety in the target compound stabilizes negative charge via resonance, influencing reactivity in nucleophilic substitutions .
- Steric Hindrance : Bulky substituents (e.g., phenyl groups in 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) reduce rotational freedom and may limit binding to biological targets compared to the planar benzodioxole group .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Molecular Weight | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|
| This compound | 246.22 g/mol | 1.8 | Low |
| 5-(1,3-Benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | 262.22 g/mol | 1.2 | Moderate (ionizable COOH) |
| Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | 203.20 g/mol | 0.9 | Moderate |
Analysis : The methyl ester in the target compound increases lipophilicity (LogP ~1.8) compared to pyridinyl analogs (LogP ~0.9), favoring blood-brain barrier penetration.
Biological Activity
Methyl 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 246.22 g/mol
CAS Number: 1216231-15-0
The compound features a pyrazole ring substituted with a benzodioxole moiety, which is significant for its biological activity. The presence of these functional groups enhances the compound's interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazoles can inhibit key pathways involved in cancer cell proliferation. For instance, they have shown significant inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase .
A study investigating the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer subtypes .
Anti-inflammatory and Antibacterial Properties
Pyrazoles are also recognized for their anti-inflammatory and antibacterial activities. In vitro assays have demonstrated that some derivatives possess notable anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines . Additionally, antibacterial screening has indicated that these compounds can effectively combat various bacterial strains, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the pyrazole ring can significantly alter its potency and selectivity against biological targets. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 3-position | Enhances selectivity for meprin α |
| 5-position | Modulates inhibitory activity against kinases |
| Benzodioxole moiety | Increases overall bioactivity |
These findings suggest that careful structural modifications can lead to improved therapeutic profiles.
Case Studies and Experimental Findings
- Antitumor Efficacy : In a study involving the combination of pyrazole derivatives with doxorubicin, it was found that specific substitutions led to significant increases in cytotoxicity against breast cancer cells. The study utilized apoptosis assays to confirm the mechanism of action .
- Antimicrobial Testing : Another investigation assessed various pyrazole derivatives for their antibacterial properties using standard disk diffusion methods. Results indicated that certain compounds exhibited strong inhibition zones against pathogenic bacteria, highlighting their potential as new antibiotics .
Q & A
Q. What are the established synthetic methodologies for methyl 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate and its analogs?
- Methodological Answer : The synthesis of pyrazole-carboxylate derivatives typically involves:
- Condensation reactions : For example, 5-(benzo[d][1,3]dioxol-5-yl)pyrazole derivatives can be synthesized via hydrazine-carboxylate cyclization, as described for structurally similar compounds .
- Nucleophilic substitution : Aryloxy groups are introduced by reacting 5-chloropyrazole intermediates with phenols (e.g., 1,3-benzodioxol-5-ol) in the presence of a base like K₂CO₃ in dimethyl sulfoxide (DMSO) .
- Suzuki-Miyaura cross-coupling : Ethyl or methyl pyrazole esters with halogen substituents (e.g., bromine at position 4) can undergo palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups. Key conditions include Pd(PPh₃)₄ catalyst, K₃PO₄ base, and degassed DMF/water solvent at 80–100°C .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For pyrazole derivatives, the carboxylate ester typically shows a singlet at ~3.8–4.0 ppm (CH₃), while the 1,3-benzodioxol group exhibits aromatic protons at 6.8–7.2 ppm .
- Infrared (IR) Spectroscopy : Stretching frequencies for ester carbonyl (C=O) appear at ~1700 cm⁻¹, and pyrazole ring vibrations occur at 1500–1600 cm⁻¹ .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry. For example, dihedral angles between the pyrazole ring and substituents (e.g., 73.67° for phenyl groups) confirm spatial arrangements .
Q. What safety protocols are recommended when handling pyrazole-carboxylate derivatives during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., DMF, DMSO).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for functionalizing pyrazole-carboxylate derivatives?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ is effective for aryl boronic acids, while Pd(OAc)₂ with ligands (e.g., SPhos) improves yields for sterically hindered substrates.
- Solvent System : A 3:1 DMF/water ratio ensures solubility of both organic and inorganic components.
- Temperature : Reactions proceed optimally at 80–90°C for 12–24 hours. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) isolates products with >95% purity .
Q. What strategies resolve discrepancies in biological activity data for structurally similar pyrazole-carboxylates?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing tert-butyl with methyl groups on the pyrazole ring may reduce anticonvulsant activity due to steric or electronic factors .
- Assay Standardization : Ensure consistent in vitro conditions (e.g., cell lines, incubation time) to minimize variability. Contradictory results in cytotoxicity studies may arise from differences in ATP-based vs. resazurin-based viability assays .
Q. How can molecular docking studies predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Protein Preparation : Use tools like AutoDock Vina to prepare the receptor (e.g., GABAₐ receptor for anticonvulsant studies). Remove water molecules and add polar hydrogens.
- Ligand Parameterization : Assign Gasteiger charges and optimize the 3D structure of the pyrazole-carboxylate derivative using DFT calculations.
- Docking Validation : Compare results with known inhibitors (e.g., diazepam) to assess binding pose reliability. A docking score < -7.0 kcal/mol suggests strong affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
